

# Technical Guide: Ritonavir-d6

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## Compound of Interest

Compound Name: *Ritonavir-d6*

Cat. No.: *B1140323*

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## Introduction

**Ritonavir-d6** is the deuterated analog of Ritonavir, an antiretroviral drug of the protease inhibitor class. Due to its nearly identical physicochemical properties to the parent drug and its distinct mass, **Ritonavir-d6** serves as an ideal internal standard for the quantitative analysis of Ritonavir in complex biological matrices by mass spectrometry. This technical guide provides an in-depth overview of **Ritonavir-d6**, including its chemical properties, detailed experimental protocols for its use in bioanalysis and metabolic studies, and a visualization of the metabolic pathways of Ritonavir.

## Data Presentation

### Chemical and Physical Properties of Ritonavir-d6

Property	Value	Reference
CAS Number	1217720-20-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>37</sub> H <sub>42</sub> D <sub>6</sub> N <sub>6</sub> O <sub>5</sub> S <sub>2</sub>	
Molecular Weight	726.98 g/mol	
Exact Mass	726.3504 g/mol	
Appearance	Off-White to White Solid	
Isotopic Purity	≥99 atom % D	
Chemical Purity	>95% (HPLC) or ≥97% (CP)	
Storage Temperature	-20°C	
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	

## Pharmacokinetic Parameters of Ritonavir

The following table summarizes key pharmacokinetic parameters of Ritonavir, typically determined using a deuterated internal standard like **Ritonavir-d6** for accurate quantification.

Parameter	Value	Reference
Bioavailability	Not fully determined	
Protein Binding	~98-99%	
Apparent Volume of Distribution (Vd)	0.41 ± 0.25 L/kg	
Half-life (t <sub>1/2</sub> )	3-5 hours	
Apparent Oral Clearance (CL/F)	7 to 9 L/h	
Time to Peak Plasma Concentration (Tmax)	~2-4 hours	
Metabolism	Primarily by CYP3A4 and to a lesser extent by CYP2D6	
Excretion	~86% in feces, ~11% in urine	

## Experimental Protocols

### Quantification of Ritonavir in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Ritonavir in human plasma using **Ritonavir-d6** as an internal standard.

#### 1. Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample, add 20 µL of the internal standard solution (**Ritonavir-d6** in methanol:water 50:50).
- Add 100 µL of methanol to precipitate the plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 x g for 5 minutes.

- Transfer 50 µL of the clear supernatant to a clean tube.
- Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

## 2. Liquid Chromatography Conditions

- LC System: A validated HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35°C.
- Gradient Elution:
  - Start with a suitable percentage of mobile phase B.
  - Linearly increase the percentage of mobile phase B to elute the analytes.
  - Return to the initial conditions to re-equilibrate the column. (Note: A specific gradient was described as starting with 10% acetonitrile, increasing to 70% over several minutes, but an isocratic method of 52% acetonitrile has also been used effectively).

## 3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
  - Ritonavir:  $m/z$  721.3  $\rightarrow$  296.1.
  - **Ritonavir-d6** (Internal Standard): The precursor ion will be  $m/z$  727.3, and the product ion will be similar to that of Ritonavir.
- Ion Spray Voltage: 4500 V.

## In Vitro Metabolism of Ritonavir using Human Liver Microsomes

This protocol outlines a method to study the metabolism of Ritonavir in vitro.

### 1. Incubation Mixture Preparation

- In a microcentrifuge tube, prepare the incubation mixture in a final volume of 200  $\mu$ L containing:
  - Human Liver Microsomes (HLM): 0.1 mg.
  - Ritonavir: 10  $\mu$ M.
  - Phosphate-buffered saline (PBS), pH 7.4.

### 2. Incubation Procedure

- Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
- Initiate the metabolic reaction by adding 1.0 mM NADPH.
- Continue the incubation at 37°C for 30 minutes with gentle shaking.

### 3. Reaction Termination and Sample Processing

- Terminate the reaction by adding 200  $\mu$ L of acetonitrile.
- Vortex the mixture for 30 seconds to precipitate the proteins.

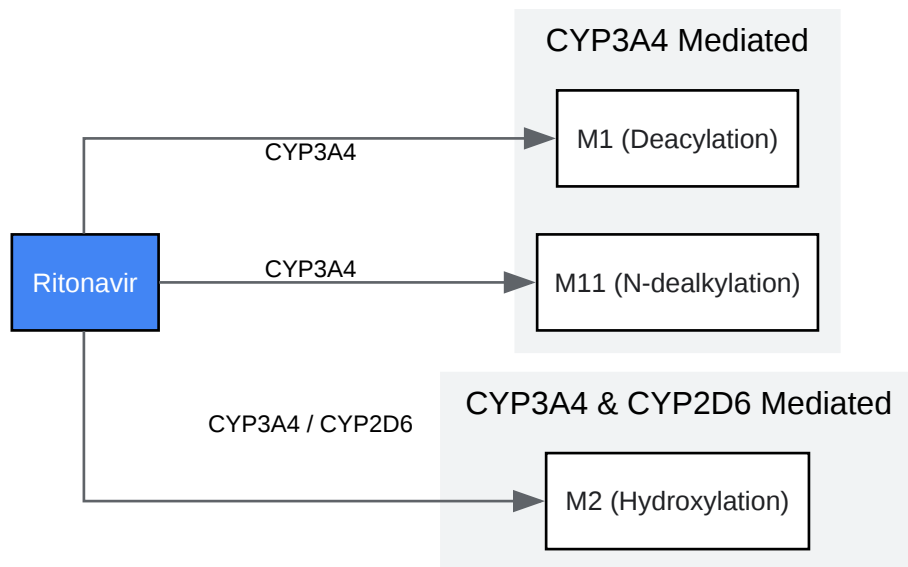
- Centrifuge at 18,000 x g for 10 minutes.
- Collect the supernatant for LC-MS/MS analysis to identify and quantify the metabolites.

## Mandatory Visualization

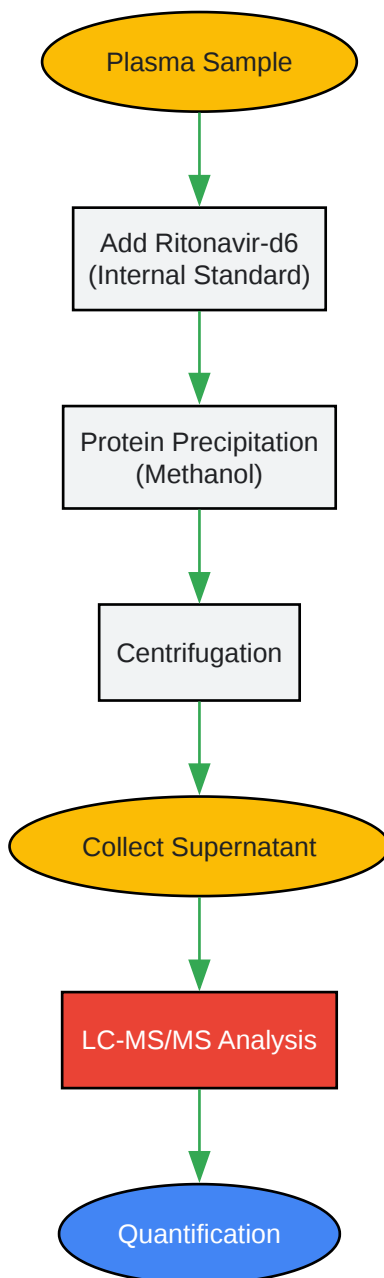
### Ritonavir Metabolism and Bioactivation Pathway

The following diagram illustrates the primary metabolic pathways of Ritonavir, which are predominantly mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major biotransformations include hydroxylation and N-dealkylation.

## Ritonavir Metabolism Pathway



## Ritonavir Quantification Workflow



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